molecular formula C13H14ClNO B3252853 Pyridinium, 4-(hydroxymethyl)-1-(phenylmethyl)-, chloride CAS No. 219975-80-1

Pyridinium, 4-(hydroxymethyl)-1-(phenylmethyl)-, chloride

Cat. No. B3252853
CAS RN: 219975-80-1
M. Wt: 235.71 g/mol
InChI Key: KDORJXGIVYHMTH-UHFFFAOYSA-M
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Description

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been synthesized using various methods. For instance, a one-step cyclization reaction was used to synthesize a square-shaped cyclic tetramer consisting of 4-methylenepyridinium units . Pyridinium ylides, which are usually considered nucleophiles, can be formed from the deprotonation of N-alkyl-substituted pyridinium salts .


Molecular Structure Analysis

Pyridinium salts are known for their highly symmetric structures . For example, pillar4pyridinium is a quadruply positively charged water-soluble macrocycle with a highly symmetric, strained structure and an electron-deficient cavity .


Chemical Reactions Analysis

Pyridinium salts are known for their reactivity. They can act as pyridinium ionic liquids, pyridinium ylides, and have applications in materials science and biological issues related to gene delivery . Pyridinium ylides, in particular, exhibit radical characters, with no discernable NMR signals but decent EPR spectra in both solution and the solid state .


Physical And Chemical Properties Analysis

Pyridinium salts are known for their unique physical and chemical properties. For example, they are water-soluble and have highly symmetric, strained structures . They also have electron-deficient cavities .

Mechanism of Action

The mechanism of action of pyridinium salts is diverse and depends on their specific structure and application. For instance, they have been highlighted for their importance as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Future Directions

Pyridinium salts have been the subject of extensive research due to their diverse applications. They are expected to continue playing a significant role in various research topics, including their use as ionic liquids, in materials science, and in biological applications related to gene delivery .

properties

IUPAC Name

(1-benzylpyridin-1-ium-4-yl)methanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NO.ClH/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12;/h1-9,15H,10-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDORJXGIVYHMTH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridinium, 4-(hydroxymethyl)-1-(phenylmethyl)-, chloride
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